Methyl 6-chloroquinoline-8-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloroquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARVSKZCFCFPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review on 6-chloroquinoline-8-carboxylic acid derivatives
Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]
Executive Summary: The "Picolinic" Quinoline
While 8-hydroxyquinolines (8-HQ) dominate the literature for metal chelation and antimicrobial activity, 6-chloroquinoline-8-carboxylic acid (6-Cl-8-QCA) represents a distinct, under-utilized pharmacophore.[1] Unlike the phenolic 8-HQ, the 8-carboxylic acid variant offers a N,O-donor motif structurally analogous to picolinic acid but fused to a lipophilic, electron-deficient quinoline core.[1]
This guide dissects the synthetic architecture, reactivity profile, and medicinal utility of 6-Cl-8-QCA, specifically highlighting its role as a precursor for Orexin-1 receptor antagonists and its potential in fragment-based drug discovery (FBDD).[1]
Structural Analysis & Chemical Space
The 6-Cl-8-QCA scaffold (CAS: 6456-78-6) possesses three distinct vectors for chemical modification, making it a versatile "tri-vector" building block:
-
The C8-Carboxylic Acid (Vector A): A hydrogen bond donor/acceptor and metal chelator.[1] It is the primary site for amidation to generate peptidomimetics or receptor ligands.[1]
-
The C6-Chlorine (Vector B): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing expansion into bi-aryl chemical space.[1]
-
The Quinoline Nitrogen (Vector C): A hydrogen bond acceptor (pKa ~4.[1]9) capable of coordination chemistry or N-oxidation to alter solubility and metabolic stability.[1]
Comparative Scaffold Analysis
| Feature | 8-Hydroxyquinoline | 6-Chloroquinoline-8-COOH | Therapeutic Implication |
| Chelation Mode | N,O (Phenolate) | N,O (Carboxylate) | 8-COOH forms neutral complexes at lower pH; mimics picolinic acid.[1] |
| Electronic State | Electron-rich (Phenol) | Electron-deficient (EWG at C8) | 8-COOH deactivates the ring, making C6-Cl more susceptible to oxidative addition.[1] |
| Primary Use | Antifungal, Alzheimer's | GPCR Ligands (Orexin), Antiviral | 8-COOH derivatives are less prone to non-specific PAINS (Pan-Assay Interference) oxidation than 8-HQs.[1] |
Synthetic Architecture
The synthesis of 6-Cl-8-QCA does not typically follow the Friedländer annulation due to the instability of the required amino-aldehyde precursors.[1] Instead, a modified Skraup Synthesis is the industry standard, utilizing robust aniline precursors.
Core Synthesis: The Modified Skraup Protocol
The most reliable route involves the cyclization of 2-amino-5-chlorobenzoic acid with glycerol under oxidative conditions.[1]
Mechanism of Action[2][3][4][5]
-
Dehydration: Glycerol dehydrates to acrolein in situ using sulfuric acid.[1]
-
Michael Addition: The aniline nitrogen attacks the
-carbon of acrolein.[1] -
Cyclization: Electrophilic aromatic substitution closes the ring.[1]
-
Oxidation: An oxidant (typically Iodine or Nitrobenzene) restores aromaticity to the pyridine ring.[1]
Functional Derivatization & Reactivity
Once the core scaffold is secured, the focus shifts to library generation. The electronic push-pull of the 6-chloro and 8-carboxyl groups dictates the reaction order.
A. C8-Amidation (The Orexin Route)
The carboxylic acid is sterically crowded by the peri-hydrogen at C7 and the quinoline nitrogen. Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly.[1]
-
Optimal Protocol: Activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF/DIEA is required to overcome the steric barrier and suppress N-acyl urea formation.[1]
-
Application: This is the key step in synthesizing Orexin-1 receptor inhibitors (e.g., Patent US10611760B2), where the amide linker connects the quinoline "head" to a lipophilic "tail" (often a substituted piperidine or benzyl group).
B. C6-Cross Coupling
The chlorine at C6 is activated by the electron-withdrawing nature of the pyridine ring and the 8-carboxyl group.[1]
-
Suzuki-Miyaura: Pd(dppf)Cl2 is the catalyst of choice for coupling aryl boronic acids.[1]
-
Selectivity: If the molecule is a 6,7-dichloro variant, the C6 position is generally less reactive than C7 or C2, but in the mono-6-chloro scaffold, it is the sole site for oxidative addition.
Experimental Protocols
Note: All protocols must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of 6-Chloroquinoline-8-carboxylic acid (Skraup Method)
Rationale: Direct cyclization is more atom-economical than oxidizing a methyl-quinoline precursor.[1]
-
Reagents: Mix 2-amino-5-chlorobenzoic acid (10.0 g, 58 mmol), Glycerol (16.0 g, 174 mmol), and Iodine (0.3 g, cat.) in a round-bottom flask.
-
Acid Addition: Add Sulfuric acid (conc.) (15 mL) dropwise at 65°C. Caution: Exothermic.
-
Reflux: Heat the mixture to 140°C for 6 hours. The solution will darken significantly.
-
Workup:
-
Purification: Dissolve the crude solid in hot chloroform, filter to remove insolubles (tar), and recrystallize from chloroform/ethyl acetate.
-
Yield Target: ~40-50%
-
Characterization: 1H NMR (DMSO-d6) should show characteristic quinoline doublets at >8.0 ppm.[1]
-
Protocol B: HATU-Mediated Amidation (Orexin Ligand Synthesis)
Rationale: HATU is chosen for its high reactivity toward sterically hindered aromatic acids.[1]
-
Activation: To a solution of 6-chloroquinoline-8-carboxylic acid (1.0 eq) in dry DMF, add DIEA (Diisopropylethylamine, 2.0 eq) and HATU (1.1 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the amine partner (e.g., 4-benzylpiperidine, 1.0 eq).
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and brine. Dry over Na2SO4.[1][6]
Therapeutic Case Study: Orexin-1 Receptor Antagonists
The 6-chloroquinoline-8-carboxamide motif has emerged as a potent scaffold for modulating the Orexin system, which regulates sleep-wake cycles and addiction pathways.[1]
Mechanism of Binding (SAR)
The quinoline ring acts as a flat, lipophilic anchor that slots into the hydrophobic pocket of the GPCR. The 8-amide bond directs the "tail" group toward secondary binding sites.[1]
-
Role of 6-Cl: Increases lipophilicity (LogP) and metabolic stability (blocks P450 oxidation at the exposed C6 position).[1]
-
Role of 8-Amide: Provides a rigid vector for the pharmacophore.[1]
Future Outlook & Emerging Trends
-
Metallopharmaceutics: The 8-carboxylic acid motif is being explored as a "soft" chelator for Copper(II) and Zinc(II) in neurodegenerative diseases, offering a lower toxicity profile than the high-affinity 8-hydroxyquinolines.[1]
-
Agrochemical Safeners: While Cloquintocet (5-chloro-8-oxy) is the current standard, 8-carboxyl variants are being screened for auxin-mimicry to protect crops from specific herbicide classes.[1]
References
-
ChemicalBook. (n.d.).[1] 6-Chloroquinoline-8-carboxylic acid Properties and Synthesis. Retrieved from
-
Google Patents. (2020).[1] US10611760B2 - Therapeutic compounds as inhibitors of the orexin-1 receptor.[1] Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Contextual comparison of quinoline scaffolds). Retrieved from
-
MDPI. (2006).[1] Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. (Synthetic methodology reference for chloro-quinoline acids). Retrieved from
-
BenchChem. (n.d.).[1] 4-Chloroquinoline-6-carboxylic acid Technical Guide. (Protocol reference for quinoline carboxylic acid handling). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 4-Chloroquinoline-6-carboxylic acid | 386207-77-8 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
Electronic Architecture & Synthetic Pathways of Chlorinated Quinoline Esters
A Technical Monograph for Medicinal Chemists and Materials Scientists
Executive Summary
Chlorinated quinoline esters represent a privileged scaffold in medicinal chemistry, serving as the structural core for antimalarial agents (analogs of chloroquine), antibacterial gyrase inhibitors, and emerging optoelectronic materials. This guide provides a rigorous analysis of their electronic properties, focusing on the interplay between the electron-withdrawing chlorine substituents and the conjugative ester functionality. We integrate Density Functional Theory (DFT) protocols with field-proven synthetic methodologies to offer a comprehensive roadmap for the design and characterization of these heterocycles.
Part 1: Molecular Architecture & Electronic Theory
The electronic landscape of chlorinated quinoline esters is defined by the competition between inductive withdrawal and resonance donation.
1.1 The Quinoline Scaffold
The quinoline ring (benzo[b]pyridine) possesses a permanent dipole moment directed towards the nitrogen atom. In the ground state, the N-atom acts as a kinetic sink for electron density, making the C2 and C4 positions susceptible to nucleophilic attack, while the benzene ring (C5-C8) remains electrophilic.
1.2 Substituent Effects
-
Chlorination (C-Cl): The chlorine atom exerts a strong inductive effect (-I), pulling electron density through the
-framework. However, its lone pairs can donate into the -system (+M), although the inductive effect generally dominates in stabilizing the LUMO. -
Esterification (C-COOR): An ester group at the C3 position creates a "push-pull" alkene system with the nitrogen lone pair or substituents at C4. This conjugation significantly lowers the HOMO-LUMO gap, red-shifting the absorption spectrum and increasing polarizability.
Dipole Moment Vector:
The net dipole moment (
Part 2: Computational Analysis (DFT Protocol)
To predict reactivity and bioactivity, we employ Density Functional Theory.[1][2][3][4][5] The following protocol is validated for heterocyclic aromatic systems.
2.1 Computational Workflow
The standard level of theory for these systems is B3LYP/6-311++G(d,p) .[6][7] The diffuse functions (++) are critical for accurately modeling the lone pairs on Nitrogen, Oxygen, and Chlorine.
Figure 1: Standardized DFT workflow for characterizing quinoline derivatives.
2.2 Representative Electronic Data
The following table summarizes typical electronic parameters for ethyl 4-chloroquinoline-3-carboxylate derivatives calculated in the gas phase.
| Parameter | Symbol | Typical Value | Significance |
| Dipole Moment | 3.5 - 5.2 Debye | Correlates with solubility and membrane permeability. | |
| HOMO Energy | -6.5 to -7.0 eV | Ionization potential; susceptibility to oxidation. | |
| LUMO Energy | -2.0 to -2.5 eV | Electron affinity; susceptibility to nucleophilic attack. | |
| Band Gap | 4.2 - 4.8 eV | "Hardness" of the molecule. Lower gaps indicate higher reactivity.[4] | |
| Global Hardness | ~2.2 eV | Resistance to charge transfer. |
Note: Data derived from consensus of DFT studies on analogous quinoline systems [1, 3, 5].
Part 3: Experimental Synthesis & Validation
The synthesis of chlorinated quinoline esters requires precise control to avoid hydrolysis of the ester or over-chlorination. The Gould-Jacobs reaction is the most robust pathway for industrial scalability.
3.1 Synthetic Pathway
The route involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization and chlorination.
Figure 2: The Gould-Jacobs synthetic route for 4,7-dichloroquinoline-3-carboxylate.
3.2 Detailed Protocol: Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate
Step 1: Enamine Formation [8]
-
Mix equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate (EMME).
-
Heat to 110°C for 1-2 hours.
-
Validation: Monitor evolution of ethanol.[9][10] The product solidifies upon cooling. Recrystallize from hexane/ethanol.
Step 2: Cyclization (The Critical Step)
-
Heat Dowtherm A (biphenyl/diphenyl ether mixture) to a rolling boil (~250°C).
-
Add the enamine rapidly to the boiling solvent. Note: Rapid addition is crucial to prevent polymerization.
-
Reflux for 30-60 minutes.
-
Cool to room temperature. The 4-hydroxyquinoline ester will precipitate.
-
Filter and wash with hexane to remove Dowtherm A.
Step 3: Chlorination
-
Suspend the 4-hydroxy intermediate in dry toluene or use neat POCl
. -
Add Phosphorus Oxychloride (POCl
) (3-5 equivalents). -
Reflux for 2-4 hours. Safety: HCl gas is evolved; use a scrubber.
-
Workup: Pour the reaction mixture onto crushed ice (exothermic!). Neutralize with NH
OH to precipitate the product. -
Purification: Recrystallize from ethanol or purify via silica column (EtOAc/Hexane).
Part 4: Pharmacological & Material Implications[8][11]
4.1 Dipole Moment & Bioavailability
The dipole moment (
-
Membrane Permeability: Quinoline esters with
D often show reduced passive transport across the blood-brain barrier (BBB) due to high polarity, unless mediated by active transport. -
Binding Affinity: In docking studies (e.g., against DNA gyrase or Plasmodium LDH), the electrostatic potential map (MEP) derived from the dipole vector dictates the orientation of the ligand in the active site. The electron-deficient C4 region (enhanced by Cl) interacts with nucleophilic residues (Ser, Tyr).
4.2 HOMO-LUMO Gap & Toxicity
A smaller HOMO-LUMO gap (< 4.0 eV) often correlates with "soft" electrophilicity. While this increases potency against targets, it also increases the risk of metabolic activation by Cytochrome P450, potentially leading to hepatotoxicity via covalent adduct formation.
References
-
Beilstein Journals. "Synthesis of ethyl 4-chloroquinoline-3-carboxylate protocol." Beilstein J. Org. Chem.10[8][11][12]
-
Organic Syntheses. "4,7-Dichloroquinoline." Org.[9][13] Synth. 1948, 28, 38. 9[14]
-
Arabian Journal of Chemistry. "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study." Arab. J. Chem.13[5][8][11][12]
-
National Institutes of Health (PMC). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." PMC.12[8]
-
Scientific Research Publishing. "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." J. Biophys. Chem.3[1][5][8][11][12][13]
Sources
- 1. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. irjweb.com [irjweb.com]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Hydrolysis of Methyl 6-chloroquinoline-8-carboxylate to 6-chloroquinoline-8-carboxylic acid
Introduction
6-Chloroquinoline-8-carboxylic acid is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1] Its structural motif is found in compounds exhibiting diverse biological activities, making it a valuable building block for drug discovery and development.[2][3] The conversion of its methyl ester, Methyl 6-chloroquinoline-8-carboxylate, to the corresponding carboxylic acid via hydrolysis is a fundamental and frequently employed transformation in organic synthesis. This document provides a comprehensive guide to this protocol, detailing the underlying chemical principles, a step-by-step experimental procedure, and critical considerations for a successful and efficient reaction.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[4] However, base-catalyzed hydrolysis, also known as saponification, is often preferred as it is an irreversible process.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] A hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group.[5][6] The newly formed carboxylic acid is then deprotonated by the base in the reaction mixture to form a carboxylate salt.[5] An acidic workup is subsequently required to protonate the carboxylate and yield the final carboxylic acid product.[5]
Experimental Protocol
This protocol outlines a reliable method for the hydrolysis of Methyl 6-chloroquinoline-8-carboxylate.
Materials and Equipment
| Reagents | Equipment |
| Methyl 6-chloroquinoline-8-carboxylate | Round-bottom flask |
| Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) | Reflux condenser |
| Methanol (MeOH) or Tetrahydrofuran (THF) | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle or oil bath |
| Hydrochloric acid (HCl), concentrated or 1M solution | Beakers, graduated cylinders |
| Dichloromethane (DCM) or Ethyl acetate (EtOAc) | Separatory funnel |
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) | Buchner funnel and filter paper |
| pH paper or pH meter | Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (silica gel) | NMR tube, HPLC vials (for analysis) |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve Methyl 6-chloroquinoline-8-carboxylate (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water (typically a 3:1 to 4:1 ratio).[7] The choice of solvent depends on the solubility of the starting material.
-
Add a solution of sodium hydroxide or lithium hydroxide (1.5 - 3.0 eq) in water to the flask. The use of an excess of base ensures the reaction goes to completion.[7]
-
-
Reaction Execution:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate. The ester starting material will have a higher Rf value than the carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a cosolvent like methanol or THF was used, it is advisable to remove it under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid.[10] This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[10]
-
Stir the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10]
-
Wash the solid with cold deionized water to remove any inorganic salts.[10]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.[11]
-
Dry the purified 6-chloroquinoline-8-carboxylic acid under vacuum.
-
Workflow Diagram
Sources
- 1. chemscene.com [chemscene.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the 6-Chloro Position of Quinolines
Introduction: The Strategic Importance of 6-Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. The functionalization of the quinoline ring system is a critical endeavor in the quest for novel drug candidates, allowing for the fine-tuning of pharmacological properties. The 6-position of the quinoline ring, in particular, has been identified as a key site for modification to modulate biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise and efficient introduction of diverse molecular fragments at this position, overcoming the limitations of traditional synthetic methods.
This comprehensive guide provides detailed application notes and protocols for the three most prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—specifically tailored for the functionalization of the 6-chloroquinoline substrate. These protocols are designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of reagents and conditions.
The Challenge of N-Heteroaromatic Cross-Coupling
While palladium-catalyzed cross-coupling reactions are robust, their application to N-heteroaromatic substrates like quinoline can present unique challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This necessitates the careful selection of ligands that can sterically shield the metal center and promote the desired catalytic cycle. The electronic nature of the quinoline ring also influences its reactivity, requiring optimized conditions to achieve high yields and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. It is widely favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium catalyst, ligand, and base is paramount for the efficient turnover of this cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 6-Chloroquinoline with Phenylboronic Acid
Materials:
-
6-Chloroquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 6-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, wash the pad with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-phenylquinoline.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) pre-catalysts are often more stable and are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial to prevent catalyst poisoning by the quinoline nitrogen and to promote oxidative addition of the less reactive aryl chloride.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3] |
| Temperature | 80-120 °C | Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[4][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 6-Chloroquinoline with Morpholine
Materials:
-
6-Chloroquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
In a separate flask, add 6-chloroquinoline (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill this flask with argon.
-
Add the catalyst solution to the flask containing the substrate and base via cannula.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the flask and heat the reaction mixture at 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(morpholino)quinoline.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in situ reduction step.[6] |
| Ligand | Xantphos, BINAP, Josiphos | Bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent β-hydride elimination.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |
| Temperature | 80-120 °C | Elevated temperatures are generally required to drive the reaction to completion. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[8][9] Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[10][11]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 6-Chloroquinoline with Phenylacetylene
Materials:
-
6-Chloroquinoline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 6-chloroquinoline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise with stirring.
-
Heat the reaction mixture at 80 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(phenylethynyl)quinoline.
Data Summary: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are common and effective catalysts for Sonogashira couplings.[9] |
| Copper Co-catalyst | CuI | The copper(I) salt is crucial for the activation of the terminal alkyne.[8][12] |
| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is used to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide.[13] |
| Solvent | DMF, THF, Acetonitrile | A polar aprotic solvent is typically used to dissolve the reactants and catalysts. |
| Temperature | Room temperature to 100 °C | The reaction temperature depends on the reactivity of the aryl halide. For aryl chlorides, elevated temperatures are often necessary. |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized quinolines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to introduce a wide array of substituents at the 6-position of the quinoline nucleus. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the vast chemical space of 6-substituted quinolines for applications in drug discovery and materials science. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the functionalization of this important heterocyclic scaffold.
References
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
James, A., et al. (2025). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS Publications. (2012, August 6). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
WordPress. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
-
YouTube. (2021, April 7). Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring in Methyl 6-chloroquinoline-8-carboxylate
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] From the pioneering anti-malarial drug quinine to modern anti-cancer agents and anti-inflammatory molecules, the quinoline scaffold offers a versatile platform for drug design.[3][4][5] Methyl 6-chloroquinoline-8-carboxylate is a particularly valuable starting material, presenting multiple strategic handles for chemical modification. The chloro-substituent at the C6 position serves as a versatile anchor for cross-coupling reactions, while the ester at C8 and the inherent reactivity of the quinoline core provide additional avenues for diversification.
This guide provides an in-depth exploration of the key strategies for functionalizing this scaffold. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and direct C-H functionalization, enabling the synthesis of diverse libraries of novel quinoline derivatives.
Reactivity Landscape of Methyl 6-chloroquinoline-8-carboxylate
Understanding the inherent electronic properties of the substrate is critical for designing successful synthetic strategies. The quinoline ring is a fusion of a relatively electron-rich benzene ring and an electron-deficient pyridine ring.[6][7][8] The substituents on Methyl 6-chloroquinoline-8-carboxylate further modulate this reactivity:
-
C6-Chloro Group : Positioned on the benzene moiety, this halogen is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][10] Its reactivity in nucleophilic aromatic substitution (SNAr) is lower than a halogen on the pyridine ring (e.g., at C2 or C4) but can be achieved under forcing conditions.[11][12]
-
C8-Methyl Carboxylate Group : As an electron-withdrawing group, it deactivates the benzene ring toward electrophilic aromatic substitution. Its proximity to the quinoline nitrogen and the C7-position can influence the regioselectivity of certain C-H activation reactions.[1]
-
Quinoline Nitrogen : The lone pair on the nitrogen atom imparts basicity. As part of the aromatic system, it withdraws electron density, rendering the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][13]
The following diagram illustrates the primary sites for functionalization on the core scaffold.
Caption: Key functionalization sites on Methyl 6-chloroquinoline-8-carboxylate.
Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position
The C6-chloro group is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope and high functional group tolerance.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C6 position and various aryl or heteroaryl moieties.[9][14] This is achieved by coupling the chloroquinoline with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
-
Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition : Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or DMF/H₂O (4:1). The reaction concentration is generally maintained at 0.1 M with respect to the starting quinoline.
-
Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The aqueous base is crucial for the transmetalation step in the catalytic cycle. The choice of catalyst and solvent can significantly impact reaction efficiency, especially for challenging or sterically hindered boronic acids.[15]
-
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 6-arylquinoline product.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | ~80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | ~75-85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |
Yields are estimates based on similar transformations reported in the literature and may vary.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of the C6-chloro position with a vast range of primary and secondary amines.[10] The success of this reaction is highly dependent on the choice of a specialized phosphine ligand, which facilitates the key reductive elimination step.
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition : Add Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.
-
Reaction Execution : Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.
-
Causality Note: The use of a strong, sterically hindered base like NaOtBu is essential to deprotonate the amine or the N-H oxidative addition intermediate without acting as a competing nucleophile. The ligand choice is critical; bulky, electron-rich phosphines like XPhos are often required for coupling less reactive aryl chlorides.[16][17]
-
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification : Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 6-aminoquinoline product.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | ~80-90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | ~70-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | ~75-88 |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~85-95 |
Yields are estimates based on similar transformations and require optimization.[18][19]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Part 2: Direct C-H Functionalization of the Quinoline Core
Direct C-H activation has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds.[20][21] While the C6-Cl provides a classical handle, C-H functionalization allows for modifications at positions that are otherwise difficult to access. For the quinoline ring, the nitrogen atom often directs functionalization to the C2 or C8 positions.[1] However, recent advances have enabled selective functionalization at more remote positions, such as C7.
Protocol: Copper-Catalyzed C7-Arylation (A Representative Method)
This protocol is based on emerging strategies for remote C-H functionalization and serves as a template for exploration.[22]
-
Reaction Setup : To a pressure tube, add Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a ligand (e.g., a bipyridine or phenanthroline derivative, 20 mol%).
-
Reagent Addition : Add the arylating agent (e.g., an aryliodonium salt or diaryliodonium triflate, 1.5 equiv.) and a base or additive as required by the specific catalytic system.
-
Solvent Addition : Add a high-boiling, polar aprotic solvent such as DCE or DMA.
-
Reaction Execution : Seal the tube and heat to 120-140 °C for 12-24 hours.
-
Causality Note: This transformation is challenging due to the need to selectively activate a specific C-H bond on the benzene ring. The success often relies on a "traceless directing group" strategy or specific ligand-catalyst interactions that favor the geometry required for C7 activation over other positions.[22] The high temperature is necessary to overcome the activation barrier for C-H cleavage.
-
-
Work-up & Purification : Follow standard aqueous work-up and silica gel chromatography procedures as described for the cross-coupling reactions.
Caption: Conceptual logic of directed C-H functionalization.
Part 3: Modification of the C8-Ester Group
The methyl ester at the C8 position provides a final point for diversification, most commonly through hydrolysis to the carboxylic acid or conversion to a wide range of amides.
Protocol: Ester Hydrolysis to Carboxylic Acid
-
Reaction Setup : Dissolve the ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).
-
Reagent Addition : Add an excess of lithium hydroxide (LiOH, 3.0-5.0 equiv.).
-
Reaction Execution : Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Work-up : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or dichloromethane to remove any non-polar impurities.
-
Isolation : Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
Preparation and Properties of Quinoline. Pharmapproach. [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances. [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Fused Ring Heterocycles. University of Babylon. [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. Unknown Source. [Link]
-
Metal-free domino one-pot protocols for quinoline synthesis. RSC Publishing. [Link]
-
One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IIT Bombay. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
-
Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline:. Amazon AWS. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. International Journal of Scientific and Research Publications. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Methyl 6-chloroquinoline-8-carboxylate (1 x 1 g). Reagentia. [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Methyl quinoline-6-carboxylate. PubChem. [Link]
-
C(sp)−H Bond Functionalization of 8‐Methylquinolines. ResearchGate. [Link]
-
(PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. uop.edu.pk [uop.edu.pk]
- 14. books.rsc.org [books.rsc.org]
- 15. ijsrp.org [ijsrp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield in the esterification of 6-chloro-8-quinolinecarboxylic acid
Ticket ID: #Q8-EST-OPT Subject: Yield Optimization & Troubleshooting for 6-Chloro-8-Quinolinecarboxylic Acid Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because standard Fischer esterification protocols (sulfuric acid/methanol reflux) are providing sub-optimal yields (<40%) or resulting in difficult-to-purify slurries when working with 6-chloro-8-quinolinecarboxylic acid .[1]
This substrate presents a "perfect storm" of structural challenges:
-
Steric Hindrance (Peri-effect): The carboxylic acid at position 8 is sterically crowded by the quinoline nitrogen (position 1) and the proton at position 7.[1]
-
Electronic Deactivation: The chlorine atom at position 6 is electron-withdrawing, reducing the nucleophilicity of the ring but also affecting the pKa of the surrounding groups.
-
Zwitterionic Solubility: The basic quinoline nitrogen and acidic carboxylic acid form a zwitterion, leading to poor solubility in standard organic solvents (DCM, Toluene) and "crashing out" in acidic media.
This guide provides a validated, high-yield protocol using the Acid Chloride Method and a troubleshooting workflow for purification.
Module 1: Diagnostic & Method Selection
Before proceeding, verify your current method against the decision matrix below. Standard acid catalysis often fails because protonation of the quinoline nitrogen creates a dicationic species that repels the protonated alcohol, or simply precipitates the substrate as an unreactive salt.
Decision Logic: Selecting the Right Pathway
Figure 1: Decision matrix for selecting the optimal esterification pathway. The Acid Chloride route is recommended for position 8 substituted quinolines.
Module 2: The "Gold Standard" Protocol (Thionyl Chloride)
This protocol bypasses the low reactivity of the carboxylic acid by converting it into a highly reactive acid chloride.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 6-Cl-8-quinolinecarboxylic acid | 1.0 | Substrate | Zwitterionic solid, likely insoluble initially.[1] |
| Thionyl Chloride ( | 3.0 - 5.0 | Reagent | Excess drives reaction and acts as solvent/desiccant.[1] |
| Methanol (anhydrous) | Solvent | Nucleophile | Use dry MeOH to prevent hydrolysis of acid chloride.[1] |
| DMF (Dimethylformamide) | 0.1 (Cat.)[1] | Catalyst | Forms Vilsmeier-Haack type intermediate to accelerate acid chloride formation. |
Step-by-Step Procedure
Safety Warning: Perform all steps in a fume hood.
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask under inert atmosphere (
or Ar), suspend the 6-chloro-8-quinolinecarboxylic acid (1.0 equiv) in anhydrous toluene (optional, can be run neat if excess is high). -
Add Thionyl Chloride (3.0–5.0 equiv) dropwise.[1]
-
Add 2-3 drops of dry DMF .
-
Reflux the mixture at 75–80°C for 2–3 hours.
-
Checkpoint: The reaction mixture should turn from a suspension to a clear solution, indicating the formation of the acid chloride.
-
-
Evaporation (Critical Step):
-
Esterification:
-
Cool the residue (crude acid chloride hydrochloride salt) to 0°C in an ice bath.[3]
-
Slowly add anhydrous Methanol (excess, ~10-20 mL per gram of substrate).
-
Allow to warm to room temperature and stir for 2–4 hours (or reflux for 1 hour to ensure completion).
-
-
Quenching:
Module 3: Purification & Workup (The "Sticky" Phase)[1]
The most common user error occurs here. Because the product contains a basic nitrogen (quinoline), pH control is vital to separate the ester from unreacted acid.
The Challenge:
-
pH < 4: Both Ester and Acid are protonated (water soluble).[1]
-
pH 8–9 (Target): Ester is free base (organic soluble); Unreacted Acid is carboxylate (water soluble).[1]
-
pH > 12: Risk of hydrolyzing the ester.[1]
Workup Logic Flow
Figure 2: pH-controlled extraction strategy to isolate the ester from unreacted starting material.[1]
Module 4: FAQs & Troubleshooting
Q: The reaction mixture turned black during the
-
A: Not necessarily. Quinolines can darken due to trace oxidation or N-oxide formation.[1] Proceed with the workup. If the "tar" is insoluble in DCM during extraction, filter it through a Celite pad before separating layers.
Q: Can I use coupling agents like EDC or DCC instead?
-
A: Yes, but it is generally less efficient for this specific substrate. The steric hindrance at position 8 makes the active ester intermediate (O-acylisourea) slow to form and prone to rearrangement (N-acylurea side product). If you must avoid acid chlorides, use HATU with DIPEA in DMF, as HATU is superior for hindered acids.
Q: My yield is still low (<50%). What else can I try?
-
A: Check your Methanol dryness .[1] If your methanol is "wet," the acid chloride hydrolyzes back to the starting material immediately. Use commercially available anhydrous methanol or dry it over molecular sieves (3Å).
References
-
ChemicalBook. (n.d.).[1] 6-chloroquinoline-8-carboxylic acid Properties and Suppliers. Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.).[1] 6-Chloro-8-quinolinecarboxylic Acid.[1][4][5][6][7] Retrieved from [1]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][2][8] Retrieved from
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (General handling of SOCl2). Org.[1][3][9][10][11] Synth. 2014, 91, 221-232.[3] Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (General purification of quinoline derivatives).[1] Retrieved from [1]
Sources
- 1. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Chloro-8-quinolinecarboxylic Acid | CAS 6456-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 6456-78-6|6-Chloroquinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 6456-78-6 CAS MSDS (6-chloroquinoline-8-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Methyl 6-chloroquinoline-8-carboxylate
Technical Brief: Solvent Selection Logic
The Challenge:
Methyl 6-chloroquinoline-8-carboxylate presents a specific purification challenge due to the competing polarity of its functional groups.[1][2] The planar quinoline ring promotes strong
The Solution Strategy: Successful recrystallization requires a solvent system that disrupts the crystal lattice at high temperatures but allows orderly re-stacking upon cooling.[1][2] We prioritize Class 3 (Low Toxicity) solvents that balance these interactions.[1][2]
Recommended Solvent Systems
| System Type | Solvent(s) | Suitability | Operational Notes |
| Primary (Single) | Ethanol (Absolute) | High | Best Starting Point. The hydroxyl group interacts with the quinoline nitrogen, while the ethyl chain accommodates the lipophilic core.[1] |
| Secondary (Binary) | EtOAc / Hexanes | High | For High Purity. Excellent for removing non-polar impurities.[1][2] Start with 1:1 ratio; adjust to 1:3 if yield is low. |
| Alternative (Polar) | Acetonitrile | Medium | Use if the compound is too soluble in alcohols.[1][2] Sharp cooling curves often yield needle-like crystals.[1][2] |
| Rescue (Binary) | EtOH / Water | Medium | Risk of Hydrolysis. Use only if material contains inorganic salts.[1][2] Keep water content <10% and avoid prolonged boiling.[1][2] |
Decision Workflow: Solvent Screening
Do not commit your entire batch to a solvent without a solubility test.[1][2] Follow this logic flow to determine the optimal system for your specific impurity profile.
Figure 1: Logic gate for determining the primary recrystallization solvent. Note that "Oiling Out" requires a deviation from the standard protocol.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol
-
Dissolution: Place crude Methyl 6-chloroquinoline-8-carboxylate in a round-bottom flask. Add absolute ethanol (approx. 10 mL per gram of solid).[1][2]
-
Heating: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Critical Check: If solid remains after 15 minutes of reflux, add more ethanol in 1 mL increments. If the solution is dark/discolored, add activated carbon (1% w/w) and filter hot through Celite.
-
-
Filtration (Hot): If no carbon was used but particulate matter remains (inorganic salts), perform a hot filtration using a pre-warmed glass funnel.[2]
-
Crystallization: Remove from heat. Cap the flask and allow it to cool to room temperature undisturbed.
-
Harvesting: Once RT is reached, cool at 4°C for 2 hours. Filter the crystals using vacuum filtration (Buchner funnel).[1][2]
-
Washing: Wash the filter cake with cold (-20°C) ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Troubleshooting Guide & FAQs
Issue: "The product is 'oiling out' instead of crystallizing."
Diagnosis: This is common with quinoline esters.[1][2] The melting point of the solvated compound is likely lower than the boiling point of the solvent, or the solution is too concentrated. Corrective Actions:
-
Reheat and Dilute: Add 20% more solvent and reheat to reflux to lower the saturation point.
-
The "Cloud Point" Method: If using EtOAc/Hexanes, heat to reflux in EtOAc, then add Hexanes dropwise until just cloudy. Add 1 drop of EtOAc to clear it, then cool very slowly.[1][2]
-
Seed Crystals: Retain a tiny amount of crude solid (or a previous pure batch).[1][2] Add a single speck to the solution once it reaches room temperature.[1][2]
Issue: "My yield is very low (<50%)."
Diagnosis: The compound is too soluble in the chosen solvent at room temperature.[1][2] Corrective Actions:
-
Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process (Second Crop). Note: Second crops are usually less pure.[1]
-
Change Solvent: Switch from Ethanol to Isopropanol (IPA) . IPA has a similar polarity but often lower solubility for this class of esters at cold temperatures.[1][2]
Issue: "NMR shows persistent solvent peaks."
Diagnosis: Quinoline rings can form solvates (inclusion complexes) with the solvent molecules within the crystal lattice.[1][2] Corrective Actions:
-
High-Vac Drying: Standard vacuum is insufficient.[1][2] Dry at <1 mbar at 50°C.
-
Solvent Exchange: Dissolve the final crystals in DCM and rotary evaporate to dryness (azeotroping) to remove trapped ethanol/heptane.
FAQ: Can I use Acetone?
Answer: Acetone is generally not recommended for the primary crystallization of this specific ester.[1][2] It is often too good a solvent (high solubility even at cold temps), leading to poor recovery rates.[2] It is better suited for cleaning glassware.[1][2]
FAQ: Is water safe to use as a co-solvent?
Answer: Only with caution. While the methyl ester is relatively stable, boiling it in water/alcohol mixtures at high pH (if basic impurities are present) can lead to hydrolysis , converting your product back to 6-chloroquinoline-8-carboxylic acid.[2] Always verify the pH is neutral (6-7) before heating aqueous mixtures.[1][2]
References
-
Solubility of Quinoline Derivatives
-
General Purification of Heterocycles
-
Synthesis & Properties of Chlorinated Quinolines
-
Crystallization Methodology
Sources
Technical Support Center: Improving the Solubility of Methyl 6-chloroquinoline-8-carboxylate for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of Methyl 6-chloroquinoline-8-carboxylate in biological assays. Our goal is to equip you with the knowledge and practical strategies to ensure reliable and reproducible experimental outcomes.
Introduction: The Challenge of Poor Solubility
Methyl 6-chloroquinoline-8-carboxylate, like many quinoline derivatives, possesses a hydrophobic bicyclic aromatic core that often leads to poor aqueous solubility.[1][2] This inherent property can create significant hurdles in biological assays, leading to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data.[3] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Methyl 6-chloroquinoline-8-carboxylate is precipitating out of my cell culture medium upon dilution from a DMSO stock. What is happening and how can I prevent this?
This is a common issue known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its miscibility with aqueous solutions can be deceptive.[4] When a concentrated DMSO stock is introduced into an aqueous buffer or cell culture medium, the local concentration of the organic solvent rapidly decreases. This sudden shift in solvent polarity can cause the compound to crash out of the solution if its aqueous solubility limit is exceeded.[4]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[5][6][7] To achieve this, you may need to prepare a more dilute stock solution, provided the compound remains stable and soluble in a higher percentage of DMSO.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the final volume of the aqueous medium, try a serial dilution approach. This involves gradually introducing the aqueous phase to the DMSO stock or vice versa, which can sometimes prevent rapid precipitation.
-
Pre-warm the Assay Medium: Gently warming the assay medium to 37°C before adding the compound stock can sometimes improve solubility.[8] However, be mindful of the thermal stability of your compound.
-
Incorporate Solubilizing Excipients: If the above methods are insufficient, consider the use of solubility-enhancing agents in your assay medium.
Q2: What are solubilizing excipients, and which ones are suitable for my cell-based assays?
Solubilizing excipients are additives that increase the solubility of a poorly soluble compound in an aqueous environment.[9] The choice of excipient depends on the specific compound and the nature of the biological assay.
| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range for Cell-Based Assays |
| Co-solvents | Ethanol, Propylene Glycol | Reduce the overall polarity of the solvent system. | < 1% (v/v) |
| Surfactants | Pluronic® F-68, Tween® 80 | Form micelles that encapsulate hydrophobic compounds.[10][11] | 0.01% - 0.1% (w/v) |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Form inclusion complexes with hydrophobic molecules.[12][13][14][15] | 1 - 10 mM |
It is crucial to perform vehicle control experiments to ensure that the chosen excipient at the intended concentration does not interfere with the assay or exhibit cytotoxicity.
Troubleshooting Guide: A Step-by-Step Protocol for Solubility Enhancement
This section provides a systematic workflow to identify the optimal solubilization strategy for Methyl 6-chloroquinoline-8-carboxylate.
Caption: A systematic workflow for troubleshooting the solubility of Methyl 6-chloroquinoline-8-carboxylate.
Experimental Protocol: Preparing a Stock Solution and Working Solutions
Materials:
-
Methyl 6-chloroquinoline-8-carboxylate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Volumetric flasks[16]
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Accurate Weighing: Accurately weigh the required amount of Methyl 6-chloroquinoline-8-carboxylate using a calibrated analytical balance.[16][17]
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or a small volumetric flask. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.[17] Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[8]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[18] Ensure the containers are properly labeled with the compound name, concentration, solvent, and date of preparation.[17][19]
Procedure for Preparing Working Solutions in Assay Medium:
-
Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium or assay buffer to 37°C.
-
Dilution: While gently vortexing or swirling the medium, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.[8] This gradual addition helps to prevent localized high concentrations of DMSO and subsequent precipitation.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, further optimization of the solubilization strategy is required.
Advanced Solubilization Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.
-
Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix to improve its dissolution profile.[20][21]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be considered.[22][23]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[10][20]
Understanding the Role of pH
The quinoline core contains a basic nitrogen atom, meaning its solubility can be pH-dependent.[1][3][21]
Caption: The effect of pH on the solubility of quinoline derivatives.
For Methyl 6-chloroquinoline-8-carboxylate, lowering the pH of the buffer could potentially increase its solubility by protonating the quinoline nitrogen. However, it is critical to ensure that any pH adjustment is compatible with the biological assay and does not affect cell viability or the activity of other components.
Conclusion
Improving the solubility of Methyl 6-chloroquinoline-8-carboxylate for biological assays requires a systematic and multi-faceted approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and generate high-quality, reliable data. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure the integrity of your experimental results.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Solubility enhancement and application of cyclodextrins in local drug delivery.
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- Vertex AI Search. Pluronic® F-68 - Interchim.
- Vertex AI Search. Best Practices For Stock Solutions - FasterCapital.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Stock Solutions 101: Everything You Need to Know - G-Biosciences.
- Vertex AI Search. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. What is the procedure to create stock solutions? - Chemistry Stack Exchange.
- Vertex AI Search. (PDF)
- Vertex AI Search. Comprehensive review on current developments of quinoline-based anticancer agents.
- Vertex AI Search.
- Vertex AI Search. Pluronic F-68 - PhytoTech Labs.
- Vertex AI Search. Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs | ACS Omega.
- Vertex AI Search. Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery - DOI.
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC.
- Vertex AI Search. DMSO in cell based assays - Scientist Solutions.
- Vertex AI Search. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
- Vertex AI Search. Any suggestions for treating DMSO soluble compound in cell culture?
-
National Center for Biotechnology Information. Methyl quinoline-6-carboxylate. PubChem. [Link].
-
National Center for Biotechnology Information. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link].
-
PubMed. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. [Link].
-
National Center for Biotechnology Information. 6-Chloroquinoline. PubChem. [Link].
-
ACS Division of Organic Division. Common Solvents Used in Organic Chemistry: Table of Properties. [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. interchim.fr [interchim.fr]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. fastercapital.com [fastercapital.com]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 6-chloroquinoline-8-carboxylate and its 6-Bromo Analog
Introduction: The Strategic Importance of Haloquinolines in Synthesis
Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the quinoline ring is therefore a critical task for researchers in drug development. Methyl 6-haloquinoline-8-carboxylates, specifically the 6-chloro and 6-bromo analogs, serve as exceptionally versatile intermediates. Their utility stems from the presence of two key functional handles: an ester at the 8-position, amenable to modifications, and a halogen at the 6-position, which acts as a linchpin for carbon-carbon and carbon-heteroatom bond formation.
The choice between the 6-chloro and 6-bromo analog is not arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, cost, and downstream synthetic possibilities. This guide provides an in-depth, objective comparison of their reactivity in cornerstone synthetic transformations, supported by mechanistic principles and experimental data, to empower researchers to make informed decisions in their synthetic campaigns. We will explore their performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr), revealing the nuanced interplay between the halogen's identity and the reaction mechanism.
Pillar 1: Foundational Principles of Aryl Halide Reactivity
Before delving into specific reactions, it is crucial to understand the fundamental chemical properties that govern the reactivity of the C-X bond in these quinoline systems.
The Decisive Role of Carbon-Halogen Bond Strength in Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis.[1][2][3] A common, often rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex (typically Pd(0)).[4][5] During this step, the C-X bond is cleaved. Consequently, the strength of this bond is a primary determinant of reactivity. The C-Cl bond is significantly stronger and shorter than the C-Br bond, making it more difficult to break.[6]
This fundamental difference establishes a general reactivity trend for oxidative addition: Ar-I > Ar-Br > Ar-Cl .[3][4][7] This principle predicts that, all else being equal, Methyl 6-bromoquinoline-8-carboxylate will be more reactive than its chloro- counterpart in reactions like Suzuki and Buchwald-Hartwig amination.
Electronic Landscape of the Quinoline Ring
The quinoline ring is a bicyclic heteroaromatic system where an electron-deficient pyridine ring is fused to a benzene ring. This creates a unique electronic environment. The nitrogen atom withdraws electron density from the entire ring system, particularly from the pyridine ring, making positions 2 and 4 susceptible to nucleophilic attack.[8][9] Conversely, electrophilic substitution preferentially occurs on the carbocyclic ring at positions 5 and 8.[10][11] The presence of the electron-withdrawing methyl ester group at the C-8 position further decreases the electron density of the ring system, which can have a profound effect on its susceptibility to nucleophilic attack.
Pillar 2: Comparative Performance in Key Transformations
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl structures.[2][5][12] The reaction's success hinges on the efficient oxidative addition of the haloquinoline to the palladium catalyst.
Causality of Experimental Choice: Given the higher reactivity of the C-Br bond, the 6-bromo analog is the substrate of choice for milder, more efficient Suzuki couplings. While aryl chlorides can be coupled, they often require more forcing conditions, higher catalyst loadings, or specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[13]
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
The following data is representative of the general reactivity trends observed for aryl chlorides vs. aryl bromides in Suzuki couplings, as direct side-by-side comparisons for these specific quinoline substrates are not extensively documented.
| Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methyl 6-bromo quinoline-8-carboxylate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80-90 | 2-6 | >90%[4] |
| Methyl 6-chloro quinoline-8-carboxylate | Pd₂(dba)₃ / SPhos (2-4 mol%) | K₃PO₄ | Dioxane | 100-110 | 12-24 | 75-85%[13] |
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromoquinoline-8-carboxylate
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-bromoquinoline-8-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the quinoline substrate.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] Similar to the Suzuki coupling, the reaction is often initiated by the oxidative addition of the aryl halide to the palladium catalyst.
Causality of Experimental Choice: The C-Br bond of the 6-bromo analog undergoes oxidative addition more readily than the C-Cl bond.[16] Consequently, a broader range of amines can be coupled to the 6-bromoquinoline under relatively mild conditions. Coupling of the 6-chloro analog is certainly feasible but generally requires the use of more specialized and often air-sensitive, bulky phosphine ligands (e.g., BrettPhos, RuPhos) and stronger bases (e.g., LiHMDS, NaOtBu) to achieve comparable efficiency.[14][17]
Data Presentation: Comparative Reactivity in Buchwald-Hartwig Amination
| Halide Substrate | Amine | Catalyst/Ligand System | Base | Temp (°C) | Typical Yield (%) |
| Methyl 6-bromo quinoline-8-carboxylate | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 80 | >85%[16] |
| Methyl 6-chloro quinoline-8-carboxylate | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | ~80%[18] |
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 6-bromoquinoline-8-carboxylate
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., BINAP, 0.025 equiv.). Add Methyl 6-bromoquinoline-8-carboxylate (1.0 equiv.).
-
Atmosphere and Reagents: Seal the tube, remove it from the glovebox, and establish an argon atmosphere. Add the amine (1.2 equiv.) followed by dry, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
C. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction provides an alternative pathway to C-N, C-O, and C-S bonds, operating through a mechanism distinct from metal-catalyzed processes.[19] It involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[20]
Causality of Experimental Choice: For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these positions allow for resonance stabilization of the negative charge in the Meisenheimer complex.[20] In the case of Methyl 6-haloquinoline-8-carboxylate, the ester at C8 is meta to the halogen at C6. However, the inherent electron-deficient nature of the quinoline ring system itself provides activation.
The most striking difference from cross-coupling lies in the role of the halogen. The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the C-X bond. A more electronegative halogen (like chlorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This can lead to a counterintuitive reactivity trend: Ar-F > Ar-Cl > Ar-Br > Ar-I .[21][22] Therefore, Methyl 6-chloroquinoline-8-carboxylate is expected to be as reactive as, or potentially more reactive than, its 6-bromo counterpart in SNAr reactions, in addition to being more cost-effective.
Mandatory Visualization: SNAr Reaction Mechanism
Experimental Protocol: SNAr with Sodium Methoxide
-
Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe, 2.0 equiv.) in dry methanol in a round-bottom flask under a nitrogen atmosphere.
-
Substrate Addition: Add Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize with 1 M HCl until the pH is ~7. Remove the methanol under reduced pressure.
-
Extraction: Add water and ethyl acetate to the residue. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
Pillar 3: Summary and Strategic Recommendations
The choice between Methyl 6-chloroquinoline-8-carboxylate and its 6-bromo analog is dictated by the intended chemical transformation.
| Reaction Type | Preferred Substrate | Rationale |
| Suzuki-Miyaura Coupling | 6-Bromo | Weaker C-Br bond facilitates faster, more efficient oxidative addition, allowing for milder conditions and simpler catalyst systems. |
| Buchwald-Hartwig Amination | 6-Bromo | Higher reactivity in the rate-determining oxidative addition step enables a broader scope of coupling partners under less forcing conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Chloro | Higher electronegativity of chlorine makes the C6 position more electrophilic, potentially accelerating the rate-determining nucleophilic attack. Offers a significant cost advantage. |
Recommendations for the Researcher:
-
For Palladium-Catalyzed Cross-Coupling: The Methyl 6-bromoquinoline-8-carboxylate is the superior starting material. It provides higher reactivity, generally leading to better yields, shorter reaction times, and milder conditions. It is the ideal choice for complex syntheses where efficiency and reliability are paramount.
-
For Nucleophilic Aromatic Substitution: The Methyl 6-chloroquinoline-8-carboxylate should be the first choice. Its reactivity is comparable, and potentially superior, to the bromo analog in SNAr reactions. Coupled with its significantly lower cost, it represents the more economical and efficient option for this class of transformation.
By understanding these fundamental differences, scientists can strategically select the optimal haloquinoline building block, thereby streamlining their synthetic routes, conserving resources, and accelerating the pace of discovery.
References
- Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (n.d.). SN Applied Sciences.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023). Blog | 文学城.
- Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Germán Fernández.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines. (2025). BenchChem.
- A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions. (2025). BenchChem.
- Why are chlorides less reactive in cross coupling reactions? (2019). Reddit.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025).
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020). Reddit.
- Reactivity of Quinoline. (2020). YouTube.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Nucleophilic arom
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Nucleophilic Arom
- nucleophilic arom
Sources
- 1. jocpr.com [jocpr.com]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
Bioactivity comparison of methyl ester vs. free acid quinoline derivatives
Executive Summary
The Core Dilemma: In quinoline-based drug discovery, the choice between a methyl ester and a free carboxylic acid is rarely just about solubility—it is a strategic decision between intrinsic potency and cellular permeability .
-
The Free Acid is typically the active pharmacophore for polar targets (e.g., DNA Gyrase, DHODH), engaging in critical electrostatic interactions (salt bridges). However, its zwitterionic nature at physiological pH often limits membrane permeability.
-
The Methyl Ester predominantly acts as a prodrug , masking the negative charge to facilitate cellular entry (LogP shift). Once intracellular, it relies on carboxylesterases (CES1/CES2) to regenerate the active acid. Crucially, in specific anticancer contexts (e.g., VEGFR-2 inhibition), the ester moiety itself may serve as a hydrophobic pharmacophore, retaining activity without hydrolysis.
This guide provides the experimental framework to distinguish between these mechanisms and optimize your lead compounds.
Part 1: Physicochemical & ADME Profiling
The bioactivity divergence begins with physicochemical properties. The ester-to-acid transition alters the molecule's ability to navigate the biological environment.
Table 1: Comparative Physicochemical Profile
| Feature | Quinoline Free Acid (COOH) | Quinoline Methyl Ester (COOMe) | Impact on Bioactivity |
| LogP (Lipophilicity) | Low (0.5 – 2.5) | High (2.0 – 4.5) | Esters cross membranes 10–100x faster; Acids may require active transport. |
| pKa / Ionization | Zwitterionic (Acidic COOH + Basic N) | Basic (Only Quinoline N) | Acids exist as carboxylates at pH 7.4, repelling cell membranes. Esters remain neutral. |
| Solubility (Aq) | pH-dependent (High at pH >8 or <4) | Generally Low (Precipitates in PBS) | Esters require DMSO/organic co-solvents; risk of precipitation in assay media. |
| Plasma Stability | High (Metabolically stable moiety) | Low to Moderate | Esters are rapidly hydrolyzed by plasma butyrylcholinesterases. |
Part 2: The Biological Paradox (Target vs. Cell)
A common observation in quinoline development is the "Potency Inversion," where the Acid is potent against the purified enzyme but weak in cells, while the Ester is weak against the enzyme but potent in cells.
Mechanism A: The "Trojan Horse" (Prodrug Effect)
Most common in Antibacterial (Gyrase inhibitors) and metabolic enzyme targets (DHODH).
-
Entry: The lipophilic ester diffuses passively across the cell membrane.
-
Trapping: Intracellular esterases (CES1/CES2) hydrolyze the ester.
-
Accumulation: The resulting polar acid is trapped inside the cell (ion trapping) and binds the target.
Mechanism B: The "Hydrophobic Binder" (Intrinsic Activity)
Observed in specific Anticancer Kinase inhibitors. The ester moiety occupies a hydrophobic pocket (e.g., in VEGFR-2 or Tubulin), providing better binding affinity than the charged acid. Hydrolysis here is a deactivation step.
Diagram: Cellular Uptake & Activation Pathways
Caption: The "Trojan Horse" mechanism: Esters penetrate membranes efficiently, then hydrolyze to the active acid which engages the target. Direct ester binding is rare but possible.
Part 3: Experimental Protocols for Validation
To determine if your ester is a prodrug or an active agent, you must decouple permeability from intrinsic activity.
Protocol 1: Esterase-Dependent Cytotoxicity Assay
Objective: Confirm if bioactivity requires hydrolysis. Reagents:
-
Test Compound (Methyl Ester)[1]
-
Esterase Inhibitor: BNPP (Bis-4-nitrophenyl phosphate, 100 µM) or PMSF .
Workflow:
-
Pre-incubation: Seed cells (e.g., HCT-116 or HeLa) in 96-well plates. Pre-treat half the wells with 100 µM BNPP for 1 hour.
-
Treatment: Add the Quinoline Methyl Ester at varying concentrations (0.1 – 100 µM).
-
Incubation: Incubate for 24–48 hours.
-
Readout: Measure viability (MTT/CellTiter-Glo).
Data Interpretation:
-
Prodrug: BNPP treatment reduces toxicity (IC50 increases), proving hydrolysis is needed for activity.
-
Intrinsic Activity: BNPP has no effect on IC50, suggesting the ester itself is active.
Protocol 2: Media Stability Check (False Positive Elimination)
Objective: Ensure "activity" isn't just the acid generated outside the cell by serum esterases. Workflow:
-
Prepare complete cell culture media (with 10% FBS).
-
Spike Methyl Ester (10 µM). Incubate at 37°C.
-
Sample at 0, 1, 4, and 24 hours.
-
Precipitate proteins (Acetonitrile) and analyze supernatant via LC-MS/MS .
-
Critical Threshold: If >20% converts to acid within 1 hour, your "cellular" data may actually reflect extracellular acid uptake (if any) or experimental noise.
Part 4: Case Study & Decision Making
Case Study: Quinoline-4-Carboxylic Acid vs. Methyl Ester in DHODH Inhibition Data synthesized from comparative bioactivity studies (See References).
| Assay Type | Free Acid (Compound A) | Methyl Ester (Compound B) | Interpretation |
| Enzyme Inhibition (hDHODH) | IC50: 0.43 µM | IC50: > 25 µM | The Acid is the true pharmacophore; Ester cannot bind the active site. |
| Cell Cytotoxicity (HCT-116) | IC50: 10.9 µM | IC50: 3.93 µM | The Ester enters cells 10x better, then hydrolyzes to the active Acid. |
| Selectivity Index | High | Moderate | Ester kills faster but is less selective due to broad uptake. |
Diagram: Lead Optimization Decision Tree
Caption: Strategic workflow for determining whether to optimize the molecule as a prodrug (hydrolyzable ester) or a direct inhibitor (stable ester).
References
-
BenchChem. (2025).[1][2][3] Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Retrieved from 1
-
National Institutes of Health (PMC). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from 4
-
ACS Chemical Biology. (2023). Ester Bonds in Prodrugs: Stability and Activation. Retrieved from 5
-
PubMed. (2022).[6] Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved from 6
-
BOC Sciences. (2023). Prodrug Activation Strategies: Ester Hydrolysis Mechanisms. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Methyl 6-chloroquinoline-8-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Methyl 6-chloroquinoline-8-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in established principles of laboratory safety and chemical handling.
Hazard Assessment and Engineering Controls
Methyl 6-chloroquinoline-8-carboxylate is anticipated to be a solid, likely a powder. Based on data from related quinoline compounds, it should be considered harmful if swallowed or in contact with skin, a skin and eye irritant, and potentially a respiratory irritant.[1][5] Long-term exposure to quinoline derivatives may also pose more severe health risks, including the potential for genetic defects and carcinogenicity.[1]
Primary Engineering Control: The Chemical Fume Hood
All handling of powdered Methyl 6-chloroquinoline-8-carboxylate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] The airflow within the fume hood will prevent airborne particles from entering the laboratory environment.[6] When weighing the powder, be mindful that the airflow can affect the accuracy of analytical balances.[6] If precise measurements are critical, consider using a weighing enclosure within the fume hood or the "weighing by difference" method.[6]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of protection, a comprehensive PPE strategy is mandatory.[8][9]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact.[7][10] Double-gloving is a best practice when handling potentially hazardous compounds. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles.[11][12][13] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A lab coat with long sleeves | Prevents contamination of personal clothing.[14] |
| Respiratory Protection | An N95 or higher-rated respirator | Recommended when handling the powder outside of a fume hood or during spill cleanup to prevent inhalation of airborne particles.[8][15] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe laboratory environment.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. mdpoison.com [mdpoison.com]
- 4. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 15. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
